4-METHANESULFONYL-N-(4-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE
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Overview
Description
4-METHANESULFONYL-N-(4-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE is an organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a methanesulfonyl group, a methoxyphenyl group, and a piperazine carboxamide moiety. It is known for its potential use in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHANESULFONYL-N-(4-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylpiperazine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-METHANESULFONYL-N-(4-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The methanesulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which can have different functional groups attached to the piperazine ring or the aromatic ring .
Scientific Research Applications
4-METHANESULFONYL-N-(4-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-METHANESULFONYL-N-(4-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-METHANESULFONYL-N-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE
- 4-METHANESULFONYL-N-(4-METHOXYBENZYL)PIPERAZINE-1-CARBOXAMIDE
- 4-METHANESULFONYL-N-(4-METHOXYANILINE)PIPERAZINE-1-CARBOXAMIDE
Uniqueness
4-METHANESULFONYL-N-(4-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonyl group enhances its solubility and reactivity, while the methoxyphenyl group contributes to its potential biological activities .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-methylsulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-20-12-5-3-11(4-6-12)14-13(17)15-7-9-16(10-8-15)21(2,18)19/h3-6H,7-10H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCQCTMQJZDRQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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